Cas no 2680880-10-6 (benzyl N-(2-{5-chloro-1H-pyrrolo2,3-cpyridin-3-yl}ethyl)carbamate)

benzyl N-(2-{5-chloro-1H-pyrrolo2,3-cpyridin-3-yl}ethyl)carbamate 化学的及び物理的性質
名前と識別子
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- benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate
- EN300-28295443
- 2680880-10-6
- benzyl N-(2-{5-chloro-1H-pyrrolo2,3-cpyridin-3-yl}ethyl)carbamate
-
- インチ: 1S/C17H16ClN3O2/c18-16-8-14-13(9-20-15(14)10-21-16)6-7-19-17(22)23-11-12-4-2-1-3-5-12/h1-5,8-10,20H,6-7,11H2,(H,19,22)
- InChIKey: SDSALMPUTWDBCK-UHFFFAOYSA-N
- SMILES: ClC1=CC2=C(C=N1)NC=C2CCNC(=O)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 329.0931045g/mol
- 同位素质量: 329.0931045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 390
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67Ų
- XLogP3: 3.4
benzyl N-(2-{5-chloro-1H-pyrrolo2,3-cpyridin-3-yl}ethyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28295443-0.1g |
benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate |
2680880-10-6 | 95.0% | 0.1g |
$1183.0 | 2025-03-19 | |
Enamine | EN300-28295443-10.0g |
benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate |
2680880-10-6 | 95.0% | 10.0g |
$5774.0 | 2025-03-19 | |
Enamine | EN300-28295443-0.25g |
benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate |
2680880-10-6 | 95.0% | 0.25g |
$1235.0 | 2025-03-19 | |
Enamine | EN300-28295443-1g |
benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate |
2680880-10-6 | 1g |
$1343.0 | 2023-09-07 | ||
Enamine | EN300-28295443-5g |
benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate |
2680880-10-6 | 5g |
$3894.0 | 2023-09-07 | ||
Enamine | EN300-28295443-0.5g |
benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate |
2680880-10-6 | 95.0% | 0.5g |
$1289.0 | 2025-03-19 | |
Enamine | EN300-28295443-0.05g |
benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate |
2680880-10-6 | 95.0% | 0.05g |
$1129.0 | 2025-03-19 | |
Enamine | EN300-28295443-5.0g |
benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate |
2680880-10-6 | 95.0% | 5.0g |
$3894.0 | 2025-03-19 | |
Enamine | EN300-28295443-10g |
benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate |
2680880-10-6 | 10g |
$5774.0 | 2023-09-07 | ||
Enamine | EN300-28295443-2.5g |
benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate |
2680880-10-6 | 95.0% | 2.5g |
$2631.0 | 2025-03-19 |
benzyl N-(2-{5-chloro-1H-pyrrolo2,3-cpyridin-3-yl}ethyl)carbamate 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
benzyl N-(2-{5-chloro-1H-pyrrolo2,3-cpyridin-3-yl}ethyl)carbamateに関する追加情報
Introduction to Benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate (CAS No. 2680880-10-6)
Benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate, identified by its CAS number 2680880-10-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules known for their potential biological activity, particularly in the realm of targeting neurological and inflammatory pathways. The structural complexity of this molecule, featuring a benzyl moiety linked to an ethyl group that is further connected to a 5-chloro-1H-pyrrolo[2,3-c]pyridine core, makes it a subject of intense study for its pharmacological properties.
The 5-chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a key feature of this compound, as it is known to exhibit various biological activities. Pyrrolopyridine derivatives have been widely explored for their potential in treating a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The presence of the chloro substituent at the 5-position enhances the electronic properties of the ring system, influencing its interaction with biological targets. This modification has been strategically incorporated to modulate the compound's binding affinity and selectivity, which are critical factors in drug design.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that can modulate neurotransmitter systems. Benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate has emerged as a promising candidate in this area due to its unique structural features. Studies have suggested that this compound may interact with specific receptors and enzymes involved in neurotransmission, potentially leading to new treatments for conditions such as depression, anxiety, and chronic pain. The benzyl carbamate moiety, in particular, is known for its ability to enhance binding interactions with biological targets, making it an attractive component in drug design.
The pharmacological activity of Benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate has been the focus of several preclinical studies. These investigations have revealed intriguing insights into its mechanism of action and potential therapeutic applications. For instance, research indicates that this compound may inhibit the activity of certain enzymes implicated in inflammation and oxidative stress, which are key factors in various pathological conditions. By targeting these pathways, Benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate holds promise as a multifaceted therapeutic agent.
One of the most compelling aspects of this compound is its potential to serve as a lead structure for the development of novel drugs. The structural features of Benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate provide a unique framework that can be modified to enhance its pharmacological properties further. Researchers are exploring various strategies to optimize this molecule for better efficacy and reduced side effects. These efforts include structural modifications aimed at improving binding affinity, solubility, and metabolic stability.
The synthesis of Benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the pyrrolopyridine core through cyclization reactions followed by functional group transformations to introduce the chloro substituent and the carbamate moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule efficiently.
In conclusion, Benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate (CAS No. 2680880-10-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like Benzyl N-(2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethyl)carbamate are poised to play a crucial role in the discovery and development of new therapeutic agents that address unmet medical needs.
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